Cas no 549517-31-9 (methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate)

Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate is a synthetic organic compound featuring a furan ring conjugated with an acrylamide moiety and a methyl benzoate ester. Its structure combines aromatic and unsaturated functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 5-methylfuran group enhances its reactivity in cyclization and cross-coupling reactions, while the acrylamide segment offers potential for further derivatization. The methyl benzoate ester improves solubility in organic solvents, facilitating purification and downstream applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and structural modularity.
methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate structure
549517-31-9 structure
Product Name:methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate
CAS No:549517-31-9
MF:C16H15NO4
MW:285.294604539871
CID:6318787
PubChem ID:2146463
Update Time:2025-10-23

methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate
    • METHYL 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE
    • F1736-0546
    • (E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate
    • HMS1654O18
    • methyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
    • AKOS002205189
    • 549517-31-9
    • Inchi: 1S/C16H15NO4/c1-11-7-8-12(21-11)9-10-15(18)17-14-6-4-3-5-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18)/b10-9+
    • InChI Key: JAIHYQQFGKPRMA-MDZDMXLPSA-N
    • SMILES: O1C(C)=CC=C1/C=C/C(NC1C=CC=CC=1C(=O)OC)=O

Computed Properties

  • Exact Mass: 285.10010796g/mol
  • Monoisotopic Mass: 285.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 68.5Ų

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Additional information on methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate

Introduction to Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate (CAS No. 549517-31-9)

Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate, a compound with the chemical identifier CAS No. 549517-31-9, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular formula of this compound is C15H13O4, which underscores its complex and multifaceted nature. The presence of functional groups such as the amide and ester moieties, along with the aromatic benzoate ring, contributes to its unique chemical properties. These features make it a valuable candidate for further exploration in synthetic chemistry and drug design.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds. Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate fits well within this trend, as it incorporates elements from multiple heterocyclic systems. The 5-methylfuran-2-yl moiety, in particular, is known for its ability to enhance binding affinity and metabolic stability, making it an attractive component in drug development.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways. Current research indicates that it may interact with specific enzymes and receptors, thereby influencing processes such as inflammation and pain perception. These interactions are being studied in detail to understand their therapeutic implications.

The synthesis of Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate involves a series of carefully orchestrated chemical reactions. The process typically begins with the formation of the amide bond, followed by the introduction of the ester group and the aromatic benzoate moiety. Each step is critical and requires precise control to ensure high yield and purity.

Recent advancements in synthetic methodologies have enabled more efficient production of this compound. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to streamline the synthesis process. These innovations not only improve the scalability of production but also enhance the overall quality of the final product.

The applications of Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate extend beyond pharmaceuticals. It has shown promise in biochemical research as a tool for studying enzyme mechanisms and interactions. Its unique structure allows researchers to probe specific biological pathways with high precision, leading to a deeper understanding of cellular processes.

In addition to its scientific value, this compound also holds potential for industrial applications. Its stability under various conditions makes it suitable for use in formulations that require long shelf life and consistent performance. This versatility underscores its importance as a building block in both academic and industrial settings.

The future prospects for Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate are bright, with ongoing research aimed at uncovering new applications and refining its synthesis. Collaborative efforts between academia and industry are likely to drive further innovation, leading to novel therapeutics and advanced materials.

In conclusion, Methyl 2-(2E)-3-(5-methylfuran-2-yl)prop-2-enamidobenzoate (CAS No. 549517-31-9) is a compound of considerable interest due to its complex structure and diverse potential applications. Its role in pharmaceutical research, biochemical studies, and industrial formulations positions it as a cornerstone in modern chemical science.

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